1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxypropyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropylamine with 4-azido-1H-1,2,3-triazole under suitable conditions. The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazoles and their derivatives.
Scientific Research Applications
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine has found applications in several scientific research areas:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s triazole ring is crucial for its binding affinity and specificity. Additionally, the methoxypropyl group enhances its solubility and bioavailability, making it a more effective therapeutic agent .
Comparison with Similar Compounds
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(3-Methoxypropyl)-4-piperidinamine: This compound shares the methoxypropyl group but differs in the core structure, which is a piperidine ring instead of a triazole ring.
1-Methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride: This compound has a similar methoxypropyl group but features an imidazolium core.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a triazole ring substituted with a 3-methoxypropyl group. The triazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds derived from the 1,2,4-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. The synthesis of novel triazole derivatives has led to the identification of candidates with dual antiangiogenic and anticancer properties. These compounds inhibit tumor growth by targeting both cancer cell proliferation and angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen .
Key Findings:
- Mechanism of Action : Triazole derivatives can inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
- Cell Lines Tested : Various studies have evaluated these compounds against breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549) cell lines.
Compound | IC50 (µM) | Cell Line Tested |
---|---|---|
This compound | TBD | MCF-7 |
5-Aryl-3-phenylamino-1,2,4-triazoles | 0.5 | PC-3 |
Novel triazole derivatives | 0.8 | A549 |
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Research indicates that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.
Research Highlights:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
E. coli | 5 µg/mL | Moderate |
S. aureus | 0.25 µg/mL | High |
Xanthine Oxidase Inhibition
Another significant biological activity of triazole derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition is particularly relevant for conditions like hyperuricemia and gout.
Case Study:
A related compound, identified as a mixed-type xanthine oxidase inhibitor, demonstrated IC50 values significantly lower than allopurinol, a standard treatment for gout . This suggests that structural modifications in triazoles can enhance their inhibitory effects on XO.
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
1-(3-methoxypropyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4O/c1-11-4-2-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
InChI Key |
CZQONLYQPNDWNI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C=C(N=N1)N |
Origin of Product |
United States |
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